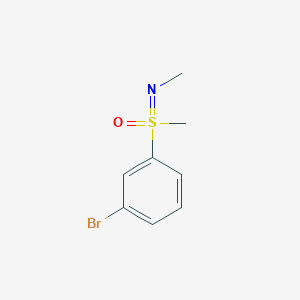

S-(3-Bromophenyl)-N,S-dimethylsulfoximine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-methyl-methylimino-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-10-12(2,11)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVNWRLHIDBGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=S(=O)(C)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of S 3 Bromophenyl N,s Dimethylsulfoximine Analogues

Cyclization and Heterocycle Formation

The propensity of sulfoximine (B86345) analogues to undergo cyclization reactions has been extensively explored for the synthesis of a diverse range of heterocyclic compounds. These transformations often proceed with high stereo- and regioselectivity, providing access to valuable molecular scaffolds.

The formation of benzothiazines through intramolecular cyclization of N-aryl sulfoximines is a notable transformation. This reaction typically involves the nucleophilic addition of a carbanion derived from the sulfoximine to an ortho-positioned electrophilic group on the aryl ring. A variety of alkenes substituted with electron-withdrawing groups can act as effective electrophiles for this stereoselective intramolecular addition of sulfonimidoyl carbanions. nih.gov This process generally exhibits high stereoselectivity. nih.gov In certain instances, the formation of benzothiazines can occur in a single pot at elevated temperatures during the N-arylation of the sulfoximine. nih.gov This transformation has been shown to be stereospecific and has been applied to the synthesis of natural products. nih.gov

For instance, the reaction of ortho-halobenzaldehydes or ortho-bromocinnamates with enantiomerically pure N-H sulfoximines via a Buchwald-Hartwig C-N coupling, followed by an intramolecular Michael addition, yields benzothiazines with high stereospecificity. nih.gov The electron-withdrawing group on the alkene plays a crucial role in the efficiency and stereochemical outcome of the cyclization. nih.gov

Copper catalysis has been instrumental in the synthesis of novel cyclic N-sulfenyl sulfoximines. A notable example is the copper-catalyzed cross-coupling reaction of S-(2-bromophenyl) NH-sulfoximines with elemental sulfur (S₈). researchgate.netrwth-aachen.de This reaction proceeds under mild conditions and demonstrates good tolerance to various functional groups and heterocycles, leading to the formation of benzo[d] jyu.fichinesechemsoc.orgchinesechemsoc.orgdithiazole-1-oxides. researchgate.netrwth-aachen.de These compounds represent a new class of three-dimensional heterocycles. researchgate.netrwth-aachen.de The reaction shows high selectivity for the bromoarene moiety, leaving other halogen substituents, such as chloro groups, intact. rwth-aachen.de

The general reaction conditions involve a copper(I) iodide catalyst, a 2,2'-bipyridine (B1663995) ligand, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|

| S-(2-bromophenyl) NH-sulfoximine | Elemental Sulfur (S₈) | CuI, 2,2'-bipyridine, K₂CO₃, DMF | Benzo[d] jyu.fichinesechemsoc.orgchinesechemsoc.orgdithiazole-1-oxide | 53% |

| S-(2-bromo-4-methylphenyl) NH-sulfoximine | Elemental Sulfur (S₈) | CuI, 2,2'-bipyridine, K₂CO₃, DMF | Methyl-substituted Benzo[d] jyu.fichinesechemsoc.orgchinesechemsoc.orgdithiazole-1-oxide | Varies |

| S-(2-bromophenyl-2-chlorophenyl) NH-sulfoximine | Elemental Sulfur (S₈) | CuI, 2,2'-bipyridine, K₂CO₃, DMF | S-(2-chlorophenyl)-substituted Benzo[d] jyu.fichinesechemsoc.orgchinesechemsoc.orgdithiazole-1-oxide | 72% |

The cyclic N-sulfenyl sulfoximines synthesized via copper catalysis can undergo further transformations, such as ring expansion reactions. A visible light-mediated ring expansion of these five-membered heterocycles with aryl diazoacetates has been developed. jyu.fichinesechemsoc.orgchinesechemsoc.org This metal-free protocol results in the formation of six-membered heterocycles through the generation of sulfur ylide intermediates and a subsequent jyu.fichinesechemsoc.org-sigmatropic rearrangement. jyu.fichinesechemsoc.org The reaction proceeds under ambient conditions and tolerates a good range of functional groups, providing the desired products in moderate to good yields. jyu.fichinesechemsoc.org

Furthermore, a ruthenium-catalyzed ring expansion of the newly formed N-S bond in benzo[d] jyu.fichinesechemsoc.orgchinesechemsoc.orgdithiazole-1-oxides with ethyl propiolate has been reported, yielding a seven-membered ring in moderate yield. rwth-aachen.dechinesechemsoc.org

The synthesis and reactivity of α-diazosulfoximines have opened new avenues for the construction of pyrazole-containing sulfoximines. nih.govacs.org These stable α-chiral diazo compounds undergo a facile [3+2] cycloaddition with alkynes to form pyrazoles. nih.govacs.org The nature of the N-substituent on the sulfoximine is crucial for the synthesis and stability of the diazo compound. nih.gov N-silyl sulfoximines have been particularly useful for the formation of monosubstituted diazo compounds. nih.govacs.org

The cycloaddition reaction with alkynes bearing electron-withdrawing groups proceeds efficiently to yield the corresponding pyrazolesulfoximines. acs.org The resulting products can be further derivatized, for instance, by silyl (B83357) deprotection to afford the unprotected pyrazolesulfoximines. nih.govacs.org

| α-Diazosulfoximine | Alkyne | Product | Key Features |

|---|---|---|---|

| N-TBDPS-S-aryl-S-methyl-α-diazosulfoximine | Dimethyl acetylenedicarboxylate | N-TBDPS-pyrazolesulfoximine | Facile [3+2] cycloaddition |

| N-TBDPS-S-alkyl-S-methyl-α-diazosulfoximine | Ethyl propiolate | N-TBDPS-pyrazolesulfoximine | Forms a new combination of important chemotypes |

| Enantioenriched N-TBDPS-S-aryl-S-methyl-α-diazosulfoximine | Various alkynes | Enantioenriched pyrazolesulfoximine | Retains enantiomeric ratio from the starting sulfoximine |

C-H Activation and Functionalization Reactions

The sulfoximine moiety has emerged as a highly effective directing group for C-H activation and functionalization reactions. researchgate.netnih.gov This strategy has been widely investigated for the synthesis of cyclic sulfoximines. researchgate.net The conversion of carbon-hydrogen (C-H) bonds into new functional groups is a powerful strategy for constructing organic molecules. umich.edu Transition metal-catalyzed C-H functionalization methods enable the selective transformation of a variety of substrates. umich.edu

Various transition metals, including rhodium, iridium, and palladium, have been employed to catalyze the C-H activation of S-aryl sulfoximines. nih.gov For example, Rh(III)-catalyzed intermolecular annulation between sulfoximines and diazo compounds provides a domino C-H activation/cyclization/condensation pathway to synthesize 1,2-benzothiazine products. nih.gov Similarly, Ir(III)-catalyzed C-H functionalization of sulfoximines with α-diazocarbonyl compounds has also been developed. nih.gov

These reactions typically proceed through the formation of a five-membered metallacycle intermediate via ortho-C-H bond activation directed by the sulfoximine nitrogen. nih.gov Subsequent insertion of a coupling partner, such as an alkyne or a diazo compound, followed by reductive elimination or other cyclization pathways, leads to the formation of the final heterocyclic product. nih.gov This approach allows for the efficient construction of various fused and polycyclic sulfoximine-containing heterocycles. nih.gov

Photochemical Transformations and S-N Bond Cleavage

The photochemical reactivity of sulfoximine analogues offers alternative pathways for their transformation. For instance, the photochemistry of N-phenyl dibenzothiophene (B1670422) sulfoximine has been explored, demonstrating that UV-A irradiation can induce cleavage of the S-N bond to generate a triplet nitrene. researchgate.net The formation of azobenzene (B91143) as a photoproduct in these experiments supports the generation of the nitrene intermediate. researchgate.net

Visible light has also been utilized to mediate copper-catalyzed N-alkylations of NH-sulfoximines with diacyl peroxides at room temperature, a process that likely involves radical intermediates. d-nb.info Additionally, as mentioned in section 3.1.3, a visible light-mediated ring expansion of cyclic N-sulfenyl sulfoximines proceeds without a metal catalyst. jyu.fichinesechemsoc.orgchinesechemsoc.org These examples highlight the potential of photochemical methods to induce unique reactivity in sulfoximine-containing molecules, including the cleavage and formation of the crucial S-N bond.

Reactions with Sulfinylamines

Currently, there is a lack of specific studies in the published scientific literature detailing the direct reaction of S-(3-Bromophenyl)-N,S-dimethylsulfoximine or its close analogues with sulfinylamines. While the broader field of sulfoximine chemistry is well-explored, this particular transformation remains an area for future investigation.

Research into the reactivity of sulfoximines has extensively covered various transformations, including N-functionalization reactions such as N-arylation and N-acylation, as well as reactions involving the sulfur core. Similarly, the chemistry of sulfinylamines as versatile reagents in organic synthesis has been the subject of numerous studies, particularly in their role as precursors for sulfoximines and sulfonimidamides through reactions with organometallic reagents or in cycloaddition reactions.

However, the direct coupling of a pre-formed sulfoximine, such as this compound, with a sulfinylamine to, for instance, form a sulfondiimine, is not a commonly reported synthetic route. The synthesis of sulfondiimines typically proceeds through the imination of sulfilimines, which themselves can be prepared from the reaction of organometallic reagents with sulfinylamines. This multi-step approach does not involve the direct reaction between a sulfoximine and a sulfinylamine.

The absence of published data on this specific reaction indicates that it is either a transformation that has not yet been explored or one that may present synthetic challenges under standard conditions. Further research would be necessary to determine the feasibility, reaction conditions, and potential products of the interaction between this compound analogues and various sulfinylamines. Such studies would contribute valuable knowledge to the fundamental reactivity of these important sulfur-containing functional groups.

Stereochemical Aspects and Asymmetric Synthesis of S Aryl N,s Dimethylsulfoximines

Enantioselective Synthesis Approaches

The synthesis of enantiomerically enriched sulfoximines is a challenging yet critical task. Several strategies have been developed to achieve this, ranging from the use of chiral starting materials to sophisticated catalytic methods.

Stereospecific Imination

One of the most conventional and direct methods for preparing chiral sulfoximines is through the stereospecific imination of enantiomerically pure sulfoxides. nih.govoup.com This reaction involves the transfer of a nitrene group to the sulfur atom of a chiral sulfoxide (B87167). The reaction typically proceeds with retention of configuration at the sulfur center.

Various reagents and catalysts have been employed for this transformation. Metal-catalyzed reactions, for instance using copper, have been shown to facilitate the imination of sulfoxides with reagents like tosylazide, proceeding under mild conditions and stereospecifically converting chiral sulfoxides into the corresponding sulfoximines. oup.com Another approach involves an electrochemical oxidation method for the imination of chiral sulfoxides, which also yields N-phthalimide sulfoximines stereospecifically. oup.com These N-protected sulfoximines can subsequently be deprotected to afford the free N-H sulfoximines.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries have proven to be powerful tools in asymmetric synthesis, and their application has been extended to the preparation of chiral sulfoximines. In this approach, a chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation, after which it is removed.

One notable example involves the use of enantiopure tert-butylsulfinamide as a chiral auxiliary. acs.org This auxiliary can be condensed with aldehydes or ketones to form imines. Subsequent stereoselective nucleophilic addition to these imines, followed by removal of the chiral auxiliary, can yield enantioenriched amines. A similar principle can be applied where the free NH₂ group in an enantiomerically pure sulfonimidamide (a related sulfur-based functional group) acts as a chiral auxiliary. acs.org Condensation with carbonyl compounds yields chiral imine derivatives, which can then undergo diastereoselective addition reactions. acs.org

Catalytic Asymmetric Methods (e.g., Kinetic Resolution, Enantioselective Deprotonation)

Catalytic asymmetric methods offer an efficient and atom-economical route to enantiomerically enriched compounds. For sulfoximines, kinetic resolution and enantioselective deprotonation (or desymmetrization) are prominent strategies.

Kinetic Resolution: This process involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched starting material and the chiral product. acs.orgnih.gov Chiral N-heterocyclic carbene (NHC) catalysts have been successfully used for the kinetic resolution of racemic sulfoximines through stereoselective amidation with enals. acs.orgresearchgate.net This method allows for the recovery of both the acylated product and the unreacted sulfoximine (B86345) with high enantiomeric excess. nih.govacs.org Chiral phosphoric acid catalysts have also been employed in the kinetic resolution of sulfoximines bearing an ortho-amidophenyl moiety through intramolecular dehydrative cyclizations. acs.orgnih.gov

Enantioselective Deprotonation/Desymmetrization: This strategy involves the enantioselective functionalization of a prochiral sulfoximine, a molecule with two identical substituents on the sulfur that can be differentiated by a chiral reagent or catalyst. nih.govacs.org Chiral lithium amides have been used for the enantioselective deprotonation of prochiral sulfoximines, although this often requires stoichiometric amounts of the chiral base. nih.govacs.org More advanced catalytic approaches have been developed, such as the desymmetrizing C-H activation of diphenyl sulfoximines catalyzed by chiral rhodium(III) complexes. nih.govacs.orgnih.gov Peptide-based catalysts have also been shown to effectively catalyze the desymmetrizing N-oxidation of pyridyl sulfoximines, affording chiral products with high enantiomeric ratios. nih.govacs.org

Asymmetric S-Alkylation of Chiral Sulfinamides

A more recent and highly effective strategy for the asymmetric synthesis of chiral sulfoximines is the stereospecific S-alkylation of readily accessible chiral sulfinamides. nih.govresearchgate.netacs.org This method offers a modular and scalable approach, starting from enantioenriched sulfinamides. nih.govorganic-chemistry.org

The key to this approach is achieving selective alkylation at the sulfur atom over the nitrogen atom. organic-chemistry.orgorganic-chemistry.org Research has shown that the choice of the N-protecting group on the sulfinamide is crucial for directing the regioselectivity of the alkylation. organic-chemistry.org For instance, a bulky pivaloyl group on the nitrogen sterically hinders N-alkylation, thereby favoring the desired S-alkylation. organic-chemistry.org This stereospecific S-alkylation has been successfully applied to a range of alkyl halides, providing access to a diverse array of chiral sulfoximines with predictable stereochemistry. nih.govorganic-chemistry.org

Stereospecificity in Palladium-Catalyzed Arylation and Other Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For the synthesis of S-aryl sulfoximines, palladium- and copper-catalyzed reactions have been developed that proceed with high stereospecificity.

Palladium-Catalyzed Arylation: Palladium catalysts have been effectively used for the N-arylation of sulfoximines with aryl halides and sulfonates. organic-chemistry.orgnih.gov These cross-coupling reactions have been shown to be stereospecific, meaning that if an enantiomerically pure sulfoximine is used as the starting material, the corresponding N-arylated product is obtained as a single enantiomer with retention of configuration at the sulfur center. organic-chemistry.orgacs.org Bidentate phosphine (B1218219) ligands, such as BINAP, are often crucial for achieving high yields and stereospecificity in these transformations. organic-chemistry.org Palladium catalysis has also been employed for the α-arylation of sulfoximines, providing access to derivatives that are otherwise difficult to prepare in enantiopure form. acs.orgnih.gov

Copper-Mediated Arylation: Copper-mediated cross-coupling reactions provide a complementary method for the N-arylation of sulfoximines, particularly for substrates that may be challenging for palladium-catalyzed systems. acs.org These reactions also exhibit stereospecificity, converting enantiopure sulfoximines into their N-arylated derivatives without loss of enantiomeric purity. acs.org

A significant recent development is the stereospecific, modular S-arylation of chiral sulfinamides using diaryliodonium salts and copper catalysis. organic-chemistry.org This method overcomes the challenge of preferential N-arylation and provides a direct route to optically pure S-aryl sulfoximines. organic-chemistry.org Furthermore, a stereospecific SNAr (nucleophilic aromatic substitution) approach has been developed for the introduction of sulfonimidoyl functional groups into heterocyclic cores, which is applicable to sulfoximines and proceeds with retention of stereochemistry. nih.govnih.govresearchgate.net

The following table summarizes the key enantioselective synthesis approaches for S-aryl-N,S-dimethylsulfoximines.

| Synthesis Approach | Key Features | Stereochemical Outcome |

| Stereospecific Imination | Transfer of a nitrene group to a chiral sulfoxide. | Retention of configuration at the sulfur center. |

| Chiral Auxiliary-Mediated | Temporary use of a chiral moiety to direct a stereoselective reaction. | Diastereoselective bond formation, leading to an enantioenriched product after auxiliary removal. |

| Catalytic Asymmetric Methods | Kinetic resolution of racemates or desymmetrization of prochiral substrates using a chiral catalyst. | Separation of enantiomers or enantioselective formation of one enantiomer. |

| Asymmetric S-Alkylation | Selective alkylation at the sulfur atom of a chiral sulfinamide. | Stereospecific formation of the S-C bond with retention of configuration. |

| Palladium/Copper-Catalyzed Arylation | Cross-coupling of sulfoximines or sulfinamides with aryl partners. | Stereospecific N- or S-arylation with retention of configuration. |

Diastereoselective Transformations and Control

The control of diastereoselectivity in transformations involving S-Aryl-N,S-dimethylsulfoximines is a critical aspect of their application in asymmetric synthesis. The inherent chirality of the sulfoximine moiety can be leveraged to induce stereoselectivity in a variety of chemical reactions. This control is typically achieved through steric and electronic effects exerted by the substituents on the sulfur atom.

One of the primary strategies for achieving diastereoselective transformations involves the deprotonation of the S-methyl group to form a carbanion, which can then react with various electrophiles. The stereochemical outcome of these reactions is influenced by the orientation of the incoming electrophile, which is dictated by the existing stereocenter at the sulfur atom.

Diastereoselective Addition to Aldehydes

The reaction of lithiated S-aryl-N,S-dimethylsulfoximines with aldehydes represents a key method for the formation of β-hydroxysulfoximines with the creation of a new stereocenter. The diastereoselectivity of this reaction is dependent on the reaction conditions and the nature of the aldehyde.

For instance, the addition of the lithium salt of racemic N,S-dimethyl-S-phenylsulfoximine to various aldehydes has been studied. The reaction typically yields a mixture of diastereomers. The control of diastereoselectivity can often be rationalized by considering Zimmerman-Traxler-type transition states, where the lithium cation chelates to both the sulfoximine oxygen and the aldehyde oxygen. The steric interactions between the substituents on the sulfoximine and the aldehyde in these chair-like transition states determine which diastereomer is favored.

Due to the lack of specific experimental data for S-(3-Bromophenyl)-N,S-dimethylsulfoximine in the surveyed literature, a representative data table for the diastereoselective addition of a generic lithiated S-phenyl-N,S-dimethylsulfoximine to various aldehydes is presented below to illustrate the concept.

| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | Data not available | Data not available |

| 2 | Isobutyraldehyde | Data not available | Data not available |

| 3 | Pivalaldehyde | Data not available | Data not available |

Note: Specific diastereomeric ratios and yields for the reactions of this compound are not available in the public domain. The table serves as a template to demonstrate how such data would be presented.

Diastereoselective Alkylation

Another important transformation is the diastereoselective alkylation of the α-carbanion of S-Aryl-N,S-dimethylsulfoximines. The stereochemical course of this reaction is also governed by the chiral sulfur center. The incoming alkylating agent will approach the carbanion from the less sterically hindered face, leading to the preferential formation of one diastereomer.

The level of diastereoselectivity is influenced by several factors, including the nature of the base used for deprotonation, the solvent, the temperature, and the steric bulk of the alkylating agent.

A hypothetical data table illustrating the diastereoselective alkylation of a generic lithiated S-phenyl-N,S-dimethylsulfoximine is shown below.

| Entry | Alkylating Agent (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| 1 | Methyl iodide | Data not available | Data not available |

| 2 | Ethyl bromide | Data not available | Data not available |

| 3 | Benzyl bromide | Data not available | Data not available |

Note: Specific diastereomeric ratios and yields for the reactions of this compound are not available in the public domain. This table is for illustrative purposes only.

Mechanistic Investigations Relevant to S 3 Bromophenyl N,s Dimethylsulfoximine

Elucidation of Reaction Pathways in Sulfoximine (B86345) Synthesis

The synthesis of sulfoximines, including S-(3-Bromophenyl)-N,S-dimethylsulfoximine, is most commonly achieved through the imination of the corresponding sulfoxide (B87167). The elucidation of these N-transfer reaction pathways has been a significant area of research, with both metal-free and metal-catalyzed methods being mechanistically scrutinized.

Role of Hypervalent Iodine Intermediates in N-Transfer

A highly effective and widely adopted metal-free method for the synthesis of NH-sulfoximines involves the use of hypervalent iodine(III) reagents in combination with an ammonia (B1221849) source. nih.govnih.gov Mechanistic studies have revealed that this transformation proceeds through a fascinating and highly reactive intermediate. nih.govresearchgate.net

The reaction is initiated by the condensation of ammonia, often sourced from ammonium (B1175870) carbamate (B1207046) or ammonium acetate (B1210297), with a hypervalent iodine(III) reagent like iodobenzene (B50100) diacetate. This initially forms an iminoiodinane, which is then believed to undergo further oxidation to generate a short-lived, electrophilic "iodonitrene" intermediate. nih.gov This iodonitrene is the key N-transfer agent.

Key Intermediates in Hypervalent Iodine-Mediated N-Transfer

| Intermediate | Method of Detection | Role in Mechanism |

|---|---|---|

| Iminoiodinane | HRMS | Precursor to the iodonitrene |

| Iodonitrene | Inferred from reactivity and HRMS | Electrophilic nitrogen source for N-transfer |

Metal-Catalyzed N-Transfer Mechanisms

Transition metals, particularly rhodium, copper, and iron, are also effective catalysts for the synthesis of N-substituted sulfoximines from sulfoxides. scispace.com These reactions typically involve the transfer of a nitrene fragment from a precursor, often generated in situ, to the sulfoxide.

For instance, rhodium-catalyzed reactions often utilize N-acylaminoiodinanes or reagents like trifluoroacetamide (B147638) in the presence of an oxidant. The proposed mechanism involves the formation of a rhodium-nitrenoid intermediate. nih.govmdpi.com This highly electrophilic species is then intercepted by the sulfoxide. The reaction proceeds via nucleophilic attack of the sulfur atom on the rhodium-nitrenoid, followed by the release of the N-substituted sulfoximine and regeneration of the rhodium catalyst. nih.gov Similar to the hypervalent iodine method, these reactions are often stereospecific. nih.gov

Copper-catalyzed systems have also been developed, for example, for the N-arylation of sulfinamides to generate sulfoximines. researchgate.net These mechanisms can involve copper(I) or copper(II) catalytic cycles, where the metal center coordinates to the nitrogen source and facilitates the transfer to the sulfur compound. Iron-catalyzed NH imidation of sulfoxides has also been reported, with computational studies suggesting the involvement of an iron-aminyl radical intermediate. researchgate.net

Mechanistic Studies of Aryl Group Transformations (e.g., Cross-Couplings)

The 3-bromophenyl group in this compound is a versatile handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. figshare.comnih.gov Mechanistic studies of these transformations, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are well-established and directly applicable. wikipedia.orgorganic-chemistry.org

The generic catalytic cycle for these reactions involves three key steps:

Oxidative Addition : A low-valent palladium(0) complex, stabilized by phosphine (B1218219) ligands, reacts with the aryl bromide (in this case, the bromophenyl sulfoximine). This step involves the cleavage of the C-Br bond and the formation of an arylpalladium(II) complex. This is often the rate-determining step of the cycle. numberanalytics.comjk-sci.com

Transmetalation (for Suzuki coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination) :

In the Suzuki-Miyaura reaction, an organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide and forming a diarylpalladium(II) complex. organic-chemistry.orgnih.govmdpi.com

In the Buchwald-Hartwig amination, an amine coordinates to the arylpalladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex. wikipedia.orgnumberanalytics.comlibretexts.org

Reductive Elimination : The two organic groups (the sulfoximine-substituted aryl and the newly introduced group) on the palladium(II) center couple and are eliminated from the metal, forming the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgjk-sci.com

These palladium-catalyzed reactions provide a powerful and mechanistically understood platform for modifying the aryl backbone of this compound, enabling the synthesis of a diverse array of derivatives. figshare.comnih.gov

Fundamental Steps in Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Mechanistic Step | Description | Key Species Involved |

|---|---|---|

| Oxidative Addition | Cleavage of the C-Br bond and insertion of the Pd(0) catalyst. | Pd(0) complex, Aryl Bromide, Arylpalladium(II) halide complex |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Arylpalladium(II) halide complex, Activated Boronic Acid (Suzuki) |

Investigations of Photochemical Cleavage Mechanisms

The photochemical stability and degradation pathways of sulfoximines are of interest, particularly in the context of materials science and photopharmacology. Mechanistic studies on model compounds have revealed that the sulfur-nitrogen (S-N) bond in sulfoximines can be susceptible to photochemical cleavage. nih.gov

Upon irradiation with UV light, N-aryl sulfoximines have been shown to undergo homolytic cleavage of the S-N bond. nih.gov This process generates a sulfinyl radical and a nitrene intermediate. For example, the photolysis of N-phenyl dibenzothiophene (B1670422) sulfoximine was found to release a phenyl nitrene. nih.gov Phenyl nitrene can exist in singlet and triplet spin states, which dictate its subsequent reactivity. The singlet state can undergo ring expansion, while the triplet state can dimerize to form azobenzene (B91143). nih.gov

This S-N photocleavage represents a primary photochemical degradation pathway for certain sulfoximines. The resulting sulfoxide fragment can also be photochemically active, potentially undergoing further reactions such as S-O bond cleavage to release atomic oxygen. researchgate.net These studies suggest that this compound could potentially undergo similar S-N bond cleavage under UV irradiation, generating radical and nitrene intermediates.

Computational Chemistry Approaches for Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms involving sulfoximines. researchgate.netresearchgate.netrsc.org These theoretical studies provide detailed energetic and structural information about intermediates and transition states that are often difficult or impossible to observe experimentally.

For sulfoximine synthesis, DFT calculations have been used to:

Map the potential energy surface of the reaction, identifying the lowest energy pathway.

Characterize the structure of proposed intermediates, such as metal-nitrenoids, and determine their stability. researchgate.net

Investigate the origin of stereoselectivity in asymmetric syntheses by comparing the energies of diastereomeric transition states. researchgate.netresearchgate.net

In the context of cross-coupling reactions, computational studies have helped to elucidate the role of ligands in promoting oxidative addition and reductive elimination steps and to understand factors controlling regioselectivity. nih.govmdpi.com For photochemical reactions, theoretical calculations of S-N and S-O bond dissociation energies (BDEs) can predict the most likely cleavage pathways upon photoexcitation. researchgate.net These computational approaches provide a molecular-level understanding that complements experimental findings and aids in the rational design of new synthetic methods and catalysts.

Studies of Radical Intermediates

While many reactions involving sulfoximines proceed through ionic or concerted pathways, several transformations are known to involve radical intermediates. The presence of these open-shell species can lead to unique reactivity patterns.

A clear example is the photoredox-catalyzed generation of sulfoximine radicals. Studies have shown that bromodifluoroalkyl NH-sulfoximines, upon single electron transfer (SET) induced by a photocatalyst, undergo homolytic cleavage of the C-Br bond to produce a difluoroalkylsulfoximine radical. rsc.org This radical can then participate in various addition reactions with alkenes. rsc.org This precedent strongly suggests that the C-Br bond in this compound could similarly be cleaved under photoredox or other radical-initiating conditions to form an aryl radical centered on the phenyl ring.

Radical intermediates have also been proposed or identified in other contexts. For instance, the use of PhI(OAc)2 as an oxidant in certain metal-free cyclization reactions of NH-sulfoximines is thought to proceed via a radical mechanism where the oxidant acts as a radical initiator. mdpi.com Furthermore, some copper-catalyzed N-acylation reactions have been shown through mechanistic experiments to involve radical pathways. nih.gov The study of these radical intermediates is crucial for understanding and controlling the outcomes of these specific transformations.

Advanced Applications in Organic Synthesis Utilizing S 3 Bromophenyl N,s Dimethylsulfoximine Framework

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The sulfur atom in asymmetrically substituted sulfoximines, such as S-(3-Bromophenyl)-N,S-dimethylsulfoximine, is a stereogenic center. nih.govacs.org This inherent chirality, coupled with the compound's stability, makes the sulfoximine (B86345) framework an attractive scaffold for the design of chiral ligands and auxiliaries in asymmetric catalysis. nih.gov Chiral sulfoximines have been described as "chemical chameleons" due to their significant potential in asymmetric synthesis. organic-chemistry.org

The development of methodologies to prepare chiral sulfoximines in an optically pure form has been a significant area of research. nih.govnih.govacs.orgresearchgate.net Methods such as the sulfur-selective arylation of readily available chiral sulfinamides have made enantiopure aryl sulfoximines more accessible. nih.govacs.orgorganic-chemistry.org Once obtained in enantiopure form, the this compound framework can be employed in several ways:

Direct Use as a Ligand: The oxygen and nitrogen atoms of the sulfoximine can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction.

Modification into Bidentate or Pincer Ligands: The 3-bromophenyl group serves as a strategic attachment point for further functionalization. Through cross-coupling reactions, other coordinating groups can be installed on the aryl ring, leading to the creation of more complex bidentate or pincer ligands with tailored steric and electronic properties.

Chiral Auxiliaries: The sulfoximine group can be temporarily attached to a substrate, directing a stereoselective transformation on that substrate. After the reaction, the auxiliary can be cleaved and recovered.

The utility of chiral sulfinyl compounds, including sulfoximines, as versatile auxiliaries, ligands, and catalysts is well-recognized in asymmetric synthesis. researchgate.netresearchgate.net The this compound scaffold is a prime candidate for these applications, offering a robust chiral environment and a modifiable aromatic ring for fine-tuning catalytic activity and selectivity.

Building Blocks for Complex Molecular Architectures and Heterocycles

This compound is a powerful building block for constructing complex molecular architectures due to its two distinct and orthogonally reactive sites: the sulfoximine moiety and the bromophenyl ring. The bromine atom is particularly valuable, serving as a versatile handle for transition metal-catalyzed cross-coupling reactions.

Research on the closely related p-bromophenyl methyl sulfoximine has demonstrated the feasibility of a wide range of palladium-catalyzed coupling reactions. figshare.comnih.gov These transformations allow for the formation of various carbon-carbon and carbon-heteroatom bonds, enabling the straightforward synthesis of highly functionalized aryl sulfoximines that would be difficult to prepare otherwise. The 3-bromo isomer is expected to undergo these reactions with similar efficiency, making it a key intermediate for drug discovery and materials science.

Key cross-coupling reactions applicable to this framework include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the synthesis of biaryl structures.

Stille Coupling: Coupling with organostannanes, providing another reliable method for C-C bond formation.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new nitrogen-containing substituents.

| Reaction Type | Coupling Partner | Bond Formed | Catalyst/Conditions (Typical) | Significance |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Aryl-Aryl (C-C) | Pd(OAc)₂, SPhos, K₃PO₄ | Access to biaryl sulfoximine scaffolds. |

| Stille Coupling | Organostannane | Aryl-Aryl/Vinyl (C-C) | Pd(PPh₃)₄, LiCl | Forms C-C bonds under mild conditions. |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Aryl-Nitrogen (C-N) | Pd₂(dba)₃, BINAP, NaOtBu | Synthesis of N-arylated sulfoximine derivatives. |

Furthermore, the sulfoximine moiety itself can be used to construct heterocyclic systems. researchgate.net For instance, rhodium-catalyzed C-H activation and cyclization of S-aryl sulfoximines have been used to synthesize 1,2-benzothiazine derivatives. researchgate.net The combination of reactivity at the aryl ring and the potential for the sulfoximine to participate in cyclization reactions makes this compound a versatile precursor for a vast range of complex molecules and novel heterocyclic frameworks. nih.govresearchgate.net

Precursors for Further Functionalization and Analog Generation

The generation of compound libraries for screening in drug discovery and materials science relies on the ability to rapidly create analogs from a common precursor. This compound is an ideal starting point for such endeavors, offering at least two distinct vectors for diversification: functionalization of the N-H bond and modification of the C-Br bond. d-nb.info

N-Functionalization: The nitrogen atom of the NH-sulfoximine is nucleophilic and can undergo a variety of transformations, including arylation, acylation, alkylation, and alkynylation. organic-chemistry.org Copper- and palladium-catalyzed methods have been developed for the N-arylation of sulfoximines with aryl halides. organic-chemistry.orgorganic-chemistry.org This allows for the introduction of a second, distinct aryl group, creating complex, three-dimensional structures.

C-Br Functionalization: As detailed in the previous section, the 3-bromophenyl group is readily transformed via palladium-catalyzed cross-coupling reactions. figshare.comnih.govresearchgate.netrsc.org This enables the introduction of a wide variety of substituents at the meta position of the aryl ring. The combination of N-functionalization and C-Br functionalization allows for a modular and powerful approach to analog generation. A researcher can first perform a cross-coupling reaction on the aryl ring and then functionalize the nitrogen, or vice versa, to access a large chemical space from a single starting material.

| Reaction Site | Transformation | Reagents (Typical) | Resulting Moiety |

|---|---|---|---|

| N-H Bond | N-Arylation | Aryl Halide, Cu(I) or Pd(0)/Pd(II) catalyst | N-Aryl Sulfoximine |

| N-H Bond | N-Alkynylation | Aryl Propiolic Acid, Cu(I) catalyst | N-Alkynyl Sulfoximine |

| N-H Bond | N-Acylation | Acyl Chloride or Aldehyde/CO | N-Acyl Sulfoximine |

| C-Br Bond | Cross-Coupling | Boronic Acids, Stannanes, Amines, etc. with Pd catalyst | Functionalized Aryl Group |

Application in Sulfonimidamide Synthesis

Sulfonimidamides are the mono-aza analogs of sulfonamides and have attracted significant attention in medicinal chemistry. researchgate.net While this compound is not a direct precursor to sulfonimidamides in most conventional routes, its chemistry is closely related. The synthesis of both sulfoximines and sulfonimidamides often proceeds through common intermediates, such as sulfinamides. nih.govlookchem.com

Modern synthetic methods often utilize NH-transfer reactions to convert sulfoxides into sulfoximines or sulfinamides into sulfonimidamides. nih.govmdpi.com For example, hypervalent iodine reagents in the presence of an ammonia (B1221849) source can efficiently mediate this transformation. mdpi.com Therefore, the synthetic strategies and chemical knowledge surrounding this compound are directly applicable to the synthesis of its sulfonimidamide counterpart, S-(3-Bromophenyl)-N,S-dimethylsulfonimidamide. A synthetic chemist could readily adapt a route intended for the sulfoximine to produce the corresponding sulfonimidamide by starting with or generating the appropriate sulfinamide intermediate and applying an NH-transfer protocol. nih.gov

Reagents for Fluoroalkylation

The introduction of fluorine or fluoroalkyl groups into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. While this compound is not itself a fluoroalkylating agent, its framework serves as an excellent platform for installing such groups.

The N-H bond of the sulfoximine can be functionalized with fluorinated substituents. For instance, the N-trifluoromethylation of NH-sulfoximines has been successfully achieved using trifluoromethylating agents like TMSCF₃ with a silver catalyst. nih.gov This reaction would produce N-trifluoromethyl-S-(3-bromophenyl)-N,S-dimethylsulfoximine. This product combines the desirable properties of the sulfoximine core, the synthetic handle of the bromo-group, and the influential trifluoromethyl group, making it a valuable building block for medicinal chemistry programs. While α-fluoro sulfoximines have been developed as versatile fluoroalkylating agents, the primary application of the this compound framework in this context is as a stable, modifiable scaffold for carrying fluoroalkyl groups. cas.cn

Utilization in Protein Bioconjugation

The covalent modification of proteins, or bioconjugation, is a critical tool for developing therapeutics, diagnostics, and research probes. nih.gov The unique reactivity of the sulfoximine moiety makes it a novel and promising tool for this field.

Recent groundbreaking work has shown that methionine residues in peptides can be oxidized to methionine sulfoximine (MSO), and this MSO residue can then undergo highly site-selective N-H cross-coupling with arylboronic acids under copper(II) catalysis. rsc.org This discovery opens the door for this compound to be used as a bioconjugation reagent. By converting the bromine atom into a boronic acid or a related derivative, the resulting molecule could be used to selectively label proteins that have been engineered or post-translationally modified to contain an MSO residue.

This approach offers a powerful strategy for bioorthogonal, chemoselective bioconjugation. rsc.org The stability of the resulting N-aryl sulfoximine linkage would be a significant advantage. Furthermore, palladium-catalyzed methods for the arylation of cysteine residues in proteins are also emerging. nih.gov The bromophenyl group of the title compound could potentially be used in such palladium-mediated bioconjugation strategies, attaching the sulfoximine moiety directly to cysteine residues on a protein surface. These potential applications highlight the extensibility of the compound's utility from traditional organic synthesis to the cutting edge of chemical biology.

Analytical and Spectroscopic Characterization Techniques in Sulfoximine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including sulfoximines. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment and the monitoring of reaction progress.

For sulfoximines, ¹H NMR spectroscopy is used to identify the signals corresponding to the aromatic protons on the phenyl ring and the protons of the methyl groups attached to the sulfur and nitrogen atoms. The substitution pattern on the aromatic ring—in this case, the bromine atom at the meta-position—influences the chemical shifts and coupling patterns of the aromatic protons. For a compound structurally similar to S-(3-Bromophenyl)-N,S-dimethylsulfoximine, specifically N-(Trifluoromethanesulfenyl)-S-(3-bromophenyl)-S-methyl sulfoximine (B86345), the aromatic protons of the 3-bromophenyl group appear in the range of δ 7.49-8.04 ppm, while the S-methyl protons show a singlet peak around δ 3.30 ppm. amazonaws.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the bromophenyl ring, the S-methyl group, and the N-methyl group are all expected to show distinct signals. For the aforementioned N-substituted analogue, the carbon signals for the 3-bromophenyl ring were observed between δ 123.8 and 140.1 ppm, with the S-methyl carbon appearing at approximately δ 42.8 ppm. amazonaws.com These spectral data are crucial for confirming the connectivity of the molecule.

The progress of reactions, such as the synthesis or derivatization of this compound, can be effectively monitored by acquiring ¹H NMR spectra of the reaction mixture at different time points. The disappearance of starting material signals and the appearance of product signals allow for the determination of reaction completion and the detection of any significant side products.

| Nucleus | Technique | Typical Chemical Shift (δ) Range (ppm) | Application |

|---|---|---|---|

| ¹H | Proton NMR | 7.0 - 8.5 (Aromatic), 2.5 - 3.5 (N-CH₃ and S-CH₃) | Structural confirmation, reaction monitoring |

| ¹³C | Carbon-13 NMR | 120 - 145 (Aromatic), 30 - 50 (N-CH₃ and S-CH₃) | Confirmation of carbon framework |

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is essential for unequivocally verifying the identity of a newly synthesized compound like this compound.

The technique is typically performed using soft ionization methods such as Electrospray Ionization (ESI), which minimizes fragmentation and primarily produces the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured mass is then compared to the calculated mass for the expected formula. A close match, typically within 5 ppm, provides strong evidence for the correct elemental composition.

For example, in the characterization of a related compound, N-Dibromo-S-(3-bromophenyl)-S-methyl sulfoximine, HRMS analysis using ESI provided a found m/z of 333.8507 for the sodium adduct [C₇H₇ONSBr₂+Na]⁺, which was in excellent agreement with the calculated mass of 333.8507. amazonaws.com This level of accuracy confirms the presence of all expected atoms, including the bromine isotopes (⁷⁹Br and ⁸¹Br), which give a characteristic isotopic pattern.

| Ion | Calculated m/z | Found m/z | Technique | Application |

|---|---|---|---|---|

| [M+H]⁺ | Calculated based on C₈H₁₁BrNOS | Measured experimentally | ESI-QTOF | Elemental composition verification |

| [M+Na]⁺ | Calculated based on C₈H₁₀BrNNaOS | Measured experimentally | ESI-QTOF | Elemental composition verification |

X-Ray Crystallography for Absolute Stereochemistry and Molecular Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For chiral sulfoximines, which possess a stereogenic sulfur center, X-ray crystallography is the definitive method for assigning the absolute configuration (R or S).

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the positions of all atoms in the crystal lattice can be determined. Studies on related sulfoximines with halo-substituted aryl groups have successfully employed this technique to elucidate their solid-state structures and intermolecular interactions, such as halogen bonding. researchgate.net The crystal structure of a related compound, 1-(p-bromophenyl)ethyl t-butyl sulphoxide, has also been determined, confirming the utility of this method for bromophenyl-containing sulfur compounds. rsc.org

The data obtained from X-ray crystallography, often deposited as a Crystallographic Information File (CIF), includes key structural parameters.

| Parameter | Information Provided | Application |

|---|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice | Fundamental crystallographic data |

| Unit Cell Dimensions | Size and shape of the unit cell | Molecular packing analysis |

| Bond Lengths & Angles | Precise molecular geometry | Structural confirmation |

| Torsion Angles | Conformation of the molecule | Conformational analysis |

| Absolute Configuration | (R) or (S) configuration at the sulfur center | Stereochemistry determination |

Chromatographic Methods (e.g., HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used for separating, identifying, and quantifying each component in a mixture. For sulfoximines, HPLC is crucial for assessing chemical purity and, for chiral compounds, determining the enantiomeric excess (ee).

To determine the enantiomeric composition of a chiral sulfoximine, chiral HPLC is employed. This technique uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and their separation into two distinct peaks in the chromatogram. Commonly used CSPs include those based on cellulose (B213188) or amylose (B160209) derivatives. mdpi.com

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. nih.govresearchgate.net Method development in chiral HPLC involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

| Parameter | Typical Conditions | Application |

|---|---|---|

| Stationary Phase | Chiral (e.g., Chiralpak® IB, Chiralcel® OD-H) | Enantiomer separation |

| Mobile Phase | Mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) | Elution of compounds |

| Detector | UV-Vis (e.g., at 254 nm) | Detection and quantification |

| Analysis Goal | Resolution (Rs) > 1.5 | Accurate ee determination |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and study species that have unpaired electrons, such as free radicals. While this compound is a stable, closed-shell molecule, EPR becomes a vital tool for investigating reaction mechanisms that may involve radical intermediates. nih.gov

For instance, certain synthetic routes or degradation pathways for sulfoximines might proceed through radical mechanisms. nih.gov EPR spectroscopy can detect these transient species, often at very low concentrations. The resulting EPR spectrum provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (hyperfine coupling), which can help identify the radical's structure.

In cases where the radical intermediates are too short-lived to be observed directly, a technique called spin trapping can be used. A "spin trap" molecule is added to the reaction mixture, which reacts with the transient radical to form a more stable, persistent radical that can be readily detected by EPR. This operando spectroelectrochemical method allows for the real-time tracking of radical species during a chemical process. researchgate.net

| Parameter | Information Provided | Application |

|---|---|---|

| g-factor | Characterizes the magnetic moment of the unpaired electron | Radical identification |

| Hyperfine Coupling Constants (A) | Interaction of the unpaired electron with magnetic nuclei | Structural information about the radical |

| Signal Intensity | Proportional to the concentration of the radical species | Quantification of radical intermediates |

Emerging Trends and Future Research Directions in S Aryl Sulfoximine Chemistry

Development of Novel and Sustainable Synthetic Protocols

The accessibility of S-aryl sulfoximines is crucial for their widespread application. Consequently, a major focus of current research is the development of more efficient, sustainable, and scalable synthetic methodologies.

Historically, the synthesis of sulfoximines often involved harsh reaction conditions or the use of hazardous reagents. However, recent advancements have led to the development of milder and more environmentally benign protocols. A notable trend is the move towards metal-free synthesis. For instance, metal-free cross-coupling reactions have been developed that offer an efficient route to N-sulfenyl sulfoximines in water, a green solvent. rsc.orgnih.gov Another significant area of development is the use of hypervalent iodine reagents for NH-transfer reactions to sulfoxides. researchgate.net This method is advantageous due to its operational simplicity and the use of non-hazardous ammonia (B1221849) sources like ammonium (B1175870) carbamate (B1207046). researchgate.net The reaction is believed to proceed through an electrophilic iodonitrene intermediate. researchgate.net

Transition-metal catalysis continues to play a vital role, with a focus on sustainability and efficiency. Rhodium(III)-catalyzed C–H activation and cyclization of sulfoximines in ionic liquids represents a sustainable approach, with the catalyst system being recyclable multiple times. researchgate.net Copper-catalyzed S-arylation of sulfinamides with readily available triarylboroxines under mild, aerobic conditions is another promising strategy that avoids the need for expensive catalysts and hazardous oxidants. researchgate.netnih.gov

Flow chemistry is also emerging as a powerful tool for the synthesis of sulfoximines, offering advantages such as improved safety, scalability, and precise control over reaction parameters. researchgate.net

Table 1: Comparison of Traditional vs. Emerging Synthetic Protocols for S-Aryl Sulfoximines

| Feature | Traditional Methods | Emerging Protocols |

| Catalysts | Often stoichiometric reagents or heavy metals | Catalytic amounts of transition metals (e.g., Rh, Cu), or metal-free |

| Solvents | Often chlorinated or aprotic polar solvents | Greener solvents like water, ionic liquids, or solvent-free conditions |

| Reagents | Often hazardous (e.g., hydrazoic acid) | Safer alternatives (e.g., ammonium carbamate, hypervalent iodine reagents) |

| Conditions | Often harsh (high temperatures, strong bases/acids) | Milder reaction conditions (e.g., room temperature) |

| Sustainability | Low atom economy, significant waste generation | Higher atom economy, potential for catalyst recycling |

Exploration of Underexplored Reactivity Modes

Beyond their synthesis, researchers are actively exploring the untapped reactivity of S-aryl sulfoximines, opening up new avenues for their application in constructing complex molecules.

One area of growing interest is the N-functionalization of sulfoximines. The nitrogen atom of the sulfoximine (B86345) moiety provides a handle for introducing a wide range of substituents, thereby tuning the molecule's properties. cas.cn N-alkynylated sulfoximines, for example, have been shown to undergo [2+2]-cycloaddition reactions with ketenes to form functionalized cyclobutenones. nih.gov This reactivity highlights their potential as building blocks in the synthesis of complex cyclic systems.

The sulfoximine group can also act as a directing group in C-H activation/functionalization reactions. This strategy allows for the regioselective introduction of functional groups at the ortho-position of the S-aryl ring, providing a powerful tool for the late-stage modification of complex molecules. nih.gov The development of enantioselective C-H functionalization of sulfoximines is a particularly exciting area, enabling the synthesis of chiral sulfoximines with high enantiopurity. mdpi.com

Furthermore, the photocatalytic assembly and reactivity of sulfoximines are being investigated, offering access to new types of transformations under mild reaction conditions. manchester.ac.uk

Integration into Advanced Synthetic Strategies and Methodologies

The unique properties of S-aryl sulfoximines, such as their chemical and metabolic stability, and their ability to act as hydrogen bond donors and acceptors, have led to their increasing integration into advanced synthetic strategies, particularly in the field of medicinal chemistry. researchgate.netnih.gov

Sulfoximines are increasingly being used as bioisosteres for other functional groups, such as sulfones and sulfonamides, in drug design. This strategy has led to the discovery of several clinical candidates with improved pharmacokinetic and pharmacodynamic profiles. For instance, the replacement of a sulfone with a sulfoximine was a key step in the development of the clinical candidate ceralasertib.

The modular nature of sulfoximine synthesis allows for their incorporation into complex molecular scaffolds. A stereospecific, modular SNAr approach has been developed for the introduction of sulfonimidoyl functional groups into heterocyclic cores, a common motif in pharmaceuticals. mdpi.com This method has been applied to the synthesis of several sulfoximine-containing pharmaceuticals. mdpi.com

Table 2: Examples of Sulfoximine-Containing Clinical Candidates

| Compound | Target | Therapeutic Area |

| Roniciclib | Pan-CDK inhibitor | Oncology |

| BAY 1143572 | P-TEFb inhibitor | Oncology |

| AZD6738 (Ceralasertib) | ATR inhibitor | Oncology |

Computational Design and Prediction in Sulfoximine Chemistry

Computational methods are becoming increasingly indispensable in understanding the fundamental properties of sulfoximines and in guiding the design of new molecules with desired characteristics.

Theoretical studies, using methods such as Density Functional Theory (DFT), have been employed to investigate the electronic structure and bonding in sulfoximines. These studies have provided insights into the nature of the sulfur-nitrogen bond, which is best described as a single bond with a strong ionic character, rather than a formal double bond. rsc.org Computational methods have also been used to elucidate reaction mechanisms, such as the role of intermediates in NH-transfer reactions. researchgate.net DFT studies have also been instrumental in understanding the stereoselectivity of catalytic reactions involving sulfoximines. rsc.org

In the context of drug discovery, computational tools are being used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of sulfoximine-containing compounds. nih.gov These in silico models help to identify potential liabilities early in the drug discovery process, saving time and resources. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of sulfoximines with their biological activity, aiding in the design of more potent and selective compounds.

Molecular docking and molecular dynamics simulations are used to model the interactions of sulfoximine-containing ligands with their biological targets. nih.gov These simulations provide a detailed understanding of the binding modes and can help to explain the structure-activity relationships observed experimentally. This information is crucial for the rational design of new and improved drug candidates.

The future of computational design in sulfoximine chemistry will likely involve the development of more accurate predictive models for a wider range of properties, as well as the use of machine learning and artificial intelligence to accelerate the discovery of novel sulfoximine-based molecules with tailored functions.

Q & A

Q. What are the established synthetic routes for preparing S-(3-Bromophenyl)-N,S-dimethylsulfoximine?

The compound can be synthesized via Eschweiler-Clarke methylation of the corresponding N-unsubstituted sulfoximine precursor. This involves reductive alkylation using formaldehyde and formic acid under reflux conditions. For example, N,S-dimethyl-S-phenylsulfoximine derivatives are typically prepared in 68–80% yields, followed by purification via Kugelrohr distillation or column chromatography (Al₂O₃/CHCl₃) . The 3-bromophenyl substituent can be introduced via palladium-catalyzed α-arylation using (hetero)aryl bromides, as demonstrated for similar sulfoximine derivatives .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR spectroscopy can confirm substitution patterns, with characteristic sulfoximine proton signals at δ ~3.2–3.5 ppm (N–CH₃) and δ ~3.0–3.3 ppm (S–CH₃) .

- High-Resolution Mass Spectrometry (HRMS): Accurate mass analysis ensures molecular formula consistency.

- X-Ray Crystallography: Single-crystal analysis using SHELXL (SHELX-2018/1) refines bond lengths and angles, resolving ambiguities in stereochemistry .

Q. What are the optimal conditions for chromatographic purification of sulfoximine derivatives?

Use neutral alumina (Al₂O₃) with chloroform (CHCl₃) as the eluent for baseline separation of sulfoximines. For polar derivatives, gradient elution (e.g., hexane/ethyl acetate) on silica gel is recommended. Monitor fractions via TLC (Rf ~0.3–0.5 in CHCl₃) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., enantiomeric purity) be resolved for this compound?

Apply Flack’s x parameter in SHELXL to assess enantiomorph-polarity. This parameter outperforms Rogers’ η for near-centrosymmetric structures by avoiding false chirality assignments. Refine against high-resolution (<1.0 Å) data and validate with Hamilton’s R-factor ratio test .

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-couplings?

The sulfoximine group acts as a directing meta-agent via coordination to Pd(II), facilitating C–H activation at the α-position. Key steps:

Q. How do electronic effects of the 3-bromophenyl substituent influence sulfoximine reactivity in nucleophilic substitutions?

The electron-withdrawing bromine at the meta-position increases electrophilicity at the sulfur center, accelerating SN2 reactions. For example:

- Reaction with tosyl chloride in pyridine yields N-tosylated derivatives (85–90% yields).

- Bromine’s inductive effect lowers the LUMO energy, enhancing nucleophilic attack (e.g., by amines or thiols) .

Data Contradiction and Optimization

Q. How to reconcile discrepancies between NMR and X-ray data for sulfoximine derivatives?

Q. Why do yields vary significantly in the α-arylation of sulfoximines with 3-bromophenyl groups?

Key variables:

- Protecting groups: p-Methoxybenzyl (PMB) protection minimizes side reactions (e.g., N-demethylation) .

- Solvent effects: Toluene outperforms DMF due to reduced coordination competition.

- Catalyst loading: Pd(OAc)₂ (5 mol%) with XPhos (10 mol%) balances cost and efficiency .

Tables

Q. Table 1. Synthetic Yields of Sulfoximine Derivatives

*Estimated based on analogous reactions.

Q. Table 2. Key Crystallographic Parameters for Sulfoximines

| Parameter | Value (SHELXL) | Significance |

|---|---|---|

| Flack x | 0.02(2) | Confirms absolute configuration |

| R-factor (all data) | <0.05 | High data-to-parameter ratio |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.